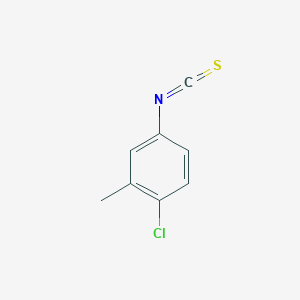

1-chloro-4-isothiocyanato-2-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-isothiocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEGWYFKUFWKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374006 | |

| Record name | 4-Chloro-3-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23163-92-0 | |

| Record name | 4-Chloro-3-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-chloro-4-isothiocyanato-2-methylbenzene chemical properties

An In-depth Technical Guide to 1-Chloro-4-isothiocyanato-2-methylbenzene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a versatile aromatic isothiocyanate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's core chemical properties, reactivity, synthesis, and potential applications. We will explore the causality behind its chemical behavior and the strategic considerations for its use in experimental settings.

Molecular Identity and Core Physicochemical Properties

This compound, also known by synonyms such as 5-Chloro-2-methylphenyl isothiocyanate and 4-Chloro-2-isothiocyanato-1-methylbenzene, is a bifunctional aromatic compound.[1] Its structure features a benzene ring substituted with a chloro group, a methyl group, and the highly reactive isothiocyanate moiety. This unique combination of functional groups dictates its chemical personality and utility as a synthetic intermediate.

Molecular Structure

The structural arrangement of the substituents on the benzene ring is critical to its reactivity.

Caption: Structure of this compound.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of the compound, which are critical for designing experimental conditions, predicting solubility, and understanding its biological transport characteristics.

| Property | Value | Source |

| CAS Number | 19241-36-2 / 23165-53-9 | [1][2][3] |

| Molecular Formula | C₈H₆ClNS | [1][2][3] |

| Molecular Weight | 183.66 g/mol | [1][2][3] |

| Appearance | Yellow Liquid | [1] |

| Density | 1.248 g/mL at 25 °C | [1] |

| Boiling Point | 123 °C at 8 Torr | [1] |

| Refractive Index (n²⁰/D) | 1.646 | [1] |

| Topological Polar Surface Area (TPSA) | 44.4 Ų | [1] |

| Lipophilicity (XLogP3) | 3.4 - 4.3 | [1] |

Synthesis and Mechanistic Considerations

The most direct and common pathway to synthesizing aryl isothiocyanates like this compound is from the corresponding primary amine, 4-chloro-2-methylaniline.[4] This transformation involves the reaction of the amine with a thiocarbonyl-transfer reagent.

Common Synthetic Approaches

-

Thiophosgene Method : This is a classic and efficient method. The amine reacts with thiophosgene (CSCl₂) in the presence of a base (like triethylamine or sodium bicarbonate) to neutralize the HCl byproduct. The reaction is often performed in a biphasic system (e.g., chloroform/water) to facilitate product isolation and manage reactivity.[5]

-

Carbon Disulfide Method : A milder alternative involves reacting the primary amine with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. This salt is then treated with a desulfurating agent, such as propane phosphonic acid anhydride (T3P), to yield the isothiocyanate.[6]

-

Phenyl Chlorothionoformate Method : This approach offers good versatility. The amine reacts with phenyl chlorothionoformate, typically in the presence of a solid base like sodium hydroxide, to generate the target isothiocyanate.[6]

Caption: Generalized workflow for the synthesis of aryl isothiocyanates.

Exemplary Protocol: Synthesis via Thiophosgene

This protocol is provided as a representative method. Causality : The biphasic system is chosen to allow the organic-soluble amine and thiophosgene to react, while the aqueous base (NaHCO₃) immediately neutralizes the HCl generated, preventing potential acid-catalyzed side reactions or degradation of acid-sensitive substrates. Running the initial addition at 0°C is crucial for controlling the exothermic reaction and minimizing the formation of undesired symmetrical thiourea byproducts.

Protocol:

-

Setup : In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagents : Dissolve 4-chloro-2-methylaniline (1.0 eq) in chloroform. In a separate beaker, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Reaction Initiation : Add the chloroform solution and the NaHCO₃ solution to the flask, creating a two-phase mixture. Cool the vigorously stirred mixture to 0°C using an ice bath.

-

Thiophosgene Addition : Add a solution of thiophosgene (1.0 - 1.2 eq) in chloroform dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.

-

Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup : Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.

Core Reactivity and Mechanistic Pathways

The chemical behavior of this compound is dominated by the electrophilic nature of the isothiocyanate group and the substitution patterns of the aromatic ring.

The Isothiocyanate Moiety: An Electrophilic Hub

The -N=C=S functional group is a heteroallene, and the central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This makes it highly susceptible to attack by nucleophiles.

Caption: Nucleophilic addition to the isothiocyanate group.

-

Reaction with Amines : Forms N,N'-disubstituted thioureas. This is a cornerstone reaction for creating complex molecules and is widely used in medicinal chemistry.

-

Reaction with Alcohols/Phenols : Yields thiocarbamates. This reaction is fundamental for creating various bioactive compounds and materials.

-

Hydrolysis : In the presence of water, particularly under acidic or basic conditions, it can hydrolyze back to the parent amine, 4-chloro-2-methylaniline.

Electrophilic Aromatic Substitution

Further substitution on the benzene ring is governed by the directing effects of the existing groups:

-

-CH₃ (Methyl) : An activating, ortho-, para- directing group.

-

-Cl (Chloro) : A deactivating, ortho-, para- directing group.

-

-NCS (Isothiocyanato) : A deactivating, meta- directing group.

The positions ortho to the methyl group (positions 3 and 1) and ortho to the chloro group (positions 3 and 5) are the most likely sites for electrophilic attack. The activating effect of the methyl group will likely dominate, directing incoming electrophiles primarily to position 5 (ortho to methyl, meta to chloro).

Applications in Drug Discovery and Development

Isothiocyanates (ITCs) are a well-established class of compounds with significant biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] this compound serves as a valuable synthetic building block to access novel molecules with therapeutic potential.

-

Covalent Inhibitors : The high reactivity of the isothiocyanate group with nucleophilic amino acid residues (e.g., cysteine, lysine) makes it an ideal electrophilic "warhead" for designing targeted covalent inhibitors.[8] These inhibitors can form a permanent bond with their target protein, leading to enhanced potency and duration of action.

-

Scaffold for Heterocycle Synthesis : Isothiocyanates are key precursors in the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, which form the core of many approved drugs.[9]

-

Lead Compound Development : As a structurally unique ITC, this molecule can be used in screening campaigns to identify new lead compounds. The chloro and methyl substituents provide handles for synthetic modification to optimize activity, selectivity, and pharmacokinetic properties (ADME). The known anticancer properties of many ITCs make this compound particularly relevant for oncology research.[10]

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a very strong and characteristic broad absorption band for the asymmetric C=N=C stretch of the isothiocyanate group, typically appearing in the 2000-2200 cm⁻¹ region.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show signals corresponding to the aromatic protons (in the ~7.0-7.5 ppm range) and a singlet for the methyl protons (in the ~2.2-2.5 ppm range).

-

¹³C NMR : Will display a characteristic signal for the electrophilic carbon of the NCS group, typically in the 130-140 ppm range, in addition to the aromatic and methyl carbons.

-

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.

-

GHS Hazards : It is classified as causing severe skin burns and eye damage.[1] Like many isothiocyanates, it is expected to be a lachrymator and an irritant to the respiratory tract.

-

Personal Protective Equipment (PPE) : Always handle this compound in a certified chemical fume hood.[11] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][12]

-

Handling Procedures : Avoid inhalation of vapors and direct contact with skin and eyes.[11] Keep the container tightly closed when not in use.[11][13]

-

Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[11][13]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to the versatile reactivity of its isothiocyanate group. Its well-defined synthesis from readily available starting materials and its potential as a covalent modifier and synthetic intermediate make it a valuable tool for medicinal chemists and researchers. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory and in the development of novel therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 4-chloro-1-isothiocyanato-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 4-chlorophenyl isothiocyanate in different solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isothiocyanate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-(chloromethyl)-2-methylbenzene. Retrieved from [Link]

-

ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved from [Link]

-

MDPI. (2020). Co-Clinical Trials: An Innovative Drug Development Platform for Cholangiocarcinoma. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Some Substitution Reactions of Methylbenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 2-chloro-4-isothiocyanato-1-methyl- (CAS 19241-37-3). Retrieved from [Link]

-

MDPI. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Isothiocyanates (ITCs) [...] Aldehyde Dehydrogenase (ALDH) Inhibitors.... Retrieved from [Link]

-

ChemSynthesis. (2025). 1-isothiocyanato-4-methylbenzene. Retrieved from [Link]

-

Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChem. (n.d.). p-Tolyl isothiocyanate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methyl- (CAS 106-43-4). Retrieved from [Link]

-

ResearchGate. (2016). Mild conversion of primary amine to isothiocyanate?. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

CAS.org. (n.d.). 1-Chloro-4-(isothiocyanatomethyl)benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chloro-o-toluidine. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Benzene, 4-chloro-1-isothiocyanato-2-methyl- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. carlroth.com [carlroth.com]

1-chloro-4-isothiocyanato-2-methylbenzene structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-chloro-4-isothiocyanato-2-methylbenzene

Introduction

In the landscape of organic chemistry and drug development, the precise structural characterization of novel or synthesized compounds is a foundational requirement for understanding their reactivity, biological activity, and potential applications. Isothiocyanates (ITCs), characterized by the R−N=C=S functional group, are a class of compounds of significant interest due to their prevalence in natural products, particularly cruciferous vegetables, and their wide-ranging biological activities, including chemopreventive properties.[1][2][3]

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of a specific aromatic compound: This compound . We will navigate the logical workflow of spectroscopic analysis, demonstrating how data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically integrated to confirm its molecular formula, identify its functional groups, and definitively establish the connectivity and substitution pattern of its atoms.

The target molecule, with the molecular formula C₈H₆ClNS and a molecular weight of 183.66 g/mol , presents a valuable case study in applying modern analytical techniques to a substituted aromatic system.[4][5] This guide is designed for researchers and scientists who require a practical and theoretically grounded understanding of the structure elucidation process.

Logical Workflow for Structure Elucidation

Caption: Logical workflow for the structure elucidation of the target compound.

Mass Spectrometry: Determining Molecular Formula and Elemental Composition

Expertise & Causality: Mass spectrometry is the first essential step, as it directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing the molecular weight. For halogenated compounds, MS offers a definitive signature through isotopic patterns, which serves as a self-validating feature for the presence of specific elements.[6][7]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of the purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is introduced into the instrument.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a magnetic field or a quadrupole mass analyzer, which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Interpretation and Trustworthiness:

The key to validating the proposed structure lies in observing two critical features:

-

Molecular Ion (M⁺•): The spectrum is expected to show a molecular ion peak corresponding to the formula C₈H₆³⁵ClNS, which has a mass of approximately 183 amu.

-

Isotopic Peak (M+2): Chlorine naturally exists as two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[8] This results in a characteristic M+2 peak, which is two mass units heavier than the molecular ion peak. The relative intensity of the M⁺• peak to the M+2 peak will be approximately 3:1, providing unequivocal evidence for the presence of a single chlorine atom in the molecule.[8][9]

Expected Mass Spectrometry Data:

| m/z Value (amu) | Assignment | Rationale |

| 185 | [M+2]⁺• | Molecular ion containing the ³⁷Cl isotope. |

| 183 | [M]⁺• | Molecular ion containing the ³⁵Cl isotope. Base peak for the molecular ion cluster. |

| 125 | [M - NCS]⁺ | Loss of the isothiocyanate group. |

| 148 | [M - Cl]⁺ | Loss of the chlorine atom. |

FT-IR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of chemical bonds. The isothiocyanate group has an exceptionally strong and distinct absorption band, making IR an ideal tool for its confirmation.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Background Scan: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Analysis: The IR beam passes through the crystal and reflects off the internal surface in contact with the sample. The evanescent wave penetrates a short distance into the sample, where absorption occurs. The resulting spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Data Interpretation and Trustworthiness:

The presence of the isothiocyanate functional group is confirmed by a very strong, sharp, and characteristic absorption band. The NIST reference spectrum for this molecule confirms this key feature.[4]

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~2100 | Asymmetric Stretch | -N=C=S (Isothiocyanate) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) C-H |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

The unambiguous identification of the intense band around 2100 cm⁻¹ is a primary validation point for the proposed structure.

NMR Spectroscopy: Assembling the Molecular Framework

Expertise & Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[12][13] ¹H NMR reveals the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. ¹³C NMR identifies the number of unique carbon environments. Together, they allow for the complete assembly of the molecule's structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer's strong magnetic field. A series of radiofrequency pulses are applied, and the resulting signals (free induction decay, or FID) are detected.

-

Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain spectrum, which is then phased and baseline-corrected.

¹H NMR Data Interpretation (500 MHz, CDCl₃)

The proposed structure has three distinct types of protons: one methyl group and three unique aromatic protons.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling |

| ~7.35 | d | 1H | H-5 | Coupled to H-6 (ortho, J ≈ 8.5 Hz). Electron-withdrawing Cl at C-4 deshields this proton. |

| ~7.20 | dd | 1H | H-3 | Coupled to H-5 (meta, J ≈ 2.5 Hz) and H-6 (ortho, J ≈ 8.5 Hz). |

| ~7.15 | d | 1H | H-6 | Coupled to H-5 (meta, J ≈ 2.5 Hz). |

| ~2.40 | s | 3H | -CH₃ | Singlet, as there are no adjacent protons. Typical chemical shift for a methyl group on a benzene ring. |

Note: The exact chemical shifts and coupling constants are predictive and may vary slightly. The key is the pattern of splitting and the integration values.

¹³C NMR Data Interpretation (125 MHz, CDCl₃)

The molecule's asymmetry means all eight carbons are chemically distinct and should produce eight unique signals.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 | C-NCS | Quaternary carbon attached to the isothiocyanate group. |

| ~138 | C-Cl | Quaternary carbon attached to the chlorine atom. |

| ~135 | C-CH₃ | Quaternary carbon attached to the methyl group. |

| ~132 | CH (Aromatic) | Aromatic methine carbon. |

| ~130 | CH (Aromatic) | Aromatic methine carbon. |

| ~128 | CH (Aromatic) | Aromatic methine carbon. |

| ~125 | C (Isothiocyanate) | Carbon of the -N=C =S group. |

| ~20 | -CH₃ | Methyl carbon. |

Advanced NMR for Final Validation:

While 1D NMR provides strong evidence, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide irrefutable proof of the atomic connections, making the protocol a self-validating system. For instance, an HMBC spectrum would show a correlation between the methyl protons (~2.40 ppm) and the aromatic carbons at positions C1, C2, and C6, locking in the substitution pattern.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is achieved through the systematic and synergistic application of modern spectroscopic techniques.

-

Mass Spectrometry confirms the molecular formula (C₈H₆ClNS) and validates the presence of a single chlorine atom through its characteristic 3:1 M⁺• to M+2 isotopic ratio.

-

FT-IR Spectroscopy provides definitive evidence of the key isothiocyanate functional group via its strong, sharp absorption band around 2100 cm⁻¹.

-

NMR Spectroscopy pieces together the molecular puzzle, with ¹H NMR confirming the 1,2,4-trisubstitution pattern on the aromatic ring and the presence of a methyl group, and ¹³C NMR accounting for all eight unique carbon atoms.

Each piece of data cross-validates the others, leading to the unambiguous confirmation of the structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and is essential for advancing research and development in chemical and pharmaceutical sciences.

References

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

-

Zhang, Y., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 205(1), 160-164. [Link]

-

Dull, M. F., & Meador, W. R. (1961). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 33(8), 1034-1037. [Link]

-

Wikipedia contributors. (n.d.). Isothiocyanate. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

Clark, J. (2023). The M+2 peak in mass spectra. Chemguide. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

NIST. (n.d.). Benzene, 4-chloro-1-isothiocyanato-2-methyl-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

Sources

- 1. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. Chemoinformatic Analysis of Isothiocyanates: Their Impact in Nature and Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzene, 4-chloro-1-isothiocyanato-2-methyl- [webbook.nist.gov]

- 5. Benzene, 4-chloro-1-isothiocyanato-2-methyl- [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 13. One moment, please... [jchps.com]

An In-depth Technical Guide to 2-Amino-4-chloro-6-methylpyrimidine (CAS No. 23163-92-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-amino-4-chloro-6-methylpyrimidine (CAS No. 23163-92-0), a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical research and development. This document delves into the core physicochemical properties, a detailed, field-proven synthesis protocol, and the significant applications of this compound, with a particular focus on its role as a scaffold in the design of novel therapeutic agents. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers and drug development professionals.

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules, including a variety of approved drugs.[1] Among these, 2-amino-4-chloro-6-methylpyrimidine stands out as a particularly versatile and valuable building block.[2] Its strategic arrangement of a reactive chlorine atom, a nucleophilic amino group, and a methyl group on the pyrimidine ring offers a trifecta of functional handles for diverse chemical modifications.[1] The chlorine atom at the 4-position is an excellent leaving group, readily participating in nucleophilic substitution reactions, which is a key step in the synthesis of a wide array of derivatives.[1] Concurrently, the amino group at the 2-position provides a site for further derivatization, allowing for the construction of complex molecular architectures.[1] This inherent reactivity profile makes 2-amino-4-chloro-6-methylpyrimidine a sought-after intermediate in the synthesis of novel drug candidates, particularly in the realms of oncology and virology, as well as in the development of advanced agrochemicals.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development. The key properties of 2-amino-4-chloro-6-methylpyrimidine are summarized below, providing a critical reference for experimental design.

Table 1: Physicochemical Properties of 2-Amino-4-chloro-6-methylpyrimidine

| Property | Value | Source(s) |

| CAS Number | 23163-92-0 (Note: Some sources may incorrectly list 5600-21-5) | [3] |

| Molecular Formula | C₅H₆ClN₃ | [2] |

| Molecular Weight | 143.57 g/mol | [2] |

| Appearance | White to light yellow or cream crystalline powder | [2][4] |

| Melting Point | 181-187 °C | [2][5] |

| Solubility | Insoluble in water. Soluble in acetic acid (50 mg/mL). | [5] |

| Purity (Typical) | ≥97% | [4] |

| Storage | Store in a cool, dry, and dark place. Stable under recommended storage conditions. | [2][5] |

| Incompatibilities | Strong oxidizing agents. | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and quality control of 2-amino-4-chloro-6-methylpyrimidine.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and chemical environment of the carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The mass spectrum is expected to show a molecular ion peak [M]⁺˙ and fragment ions resulting from the cleavage of the parent molecule.[6] The presence of chlorine will result in a characteristic M+2 isotopic peak.[6]

Synthesis Protocol: A Self-Validating and Reproducible Method

The following is a detailed, step-by-step protocol for the synthesis of 2-amino-4-chloro-6-methylpyrimidine from the readily available starting material, 2-amino-4-hydroxy-6-methylpyrimidine. This method is widely cited and has been proven to be robust and scalable.

Reaction Principle

The synthesis involves the conversion of a hydroxyl group to a chlorine atom using a chlorinating agent, in this case, phosphorus oxychloride (POCl₃). The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is first activated by the phosphorus oxychloride, followed by displacement by a chloride ion.

Diagram 1: Synthesis Workflow

Caption: A streamlined workflow for the synthesis of 2-amino-4-chloro-6-methylpyrimidine.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-hydroxy-6-methylpyrimidine (1 equivalent) with freshly distilled phosphorus oxychloride (POCl₃) (approximately 5-6 equivalents by volume).

-

Expert Insight: The use of excess phosphorus oxychloride serves as both the reagent and the solvent, driving the reaction to completion. Freshly distilled POCl₃ is crucial to remove any moisture that could quench the reaction.

-

-

Chlorination: Heat the reaction mixture to reflux. Continue refluxing until the mixture becomes a homogeneous solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Trustworthiness: A homogeneous solution is a good visual indicator that the starting material has been consumed. TLC provides a more definitive endpoint, ensuring reproducibility.

-

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess phosphorus oxychloride under reduced pressure (vacuum distillation).

-

Causality: This step is critical for simplifying the subsequent workup and isolation of the product.

-

-

Workup and Neutralization: Carefully and slowly pour the cooled reaction residue onto crushed ice with vigorous stirring. This will quench any remaining reactive species. Adjust the pH of the resulting suspension to approximately 8 using a 25% ammonia solution.

-

Self-Validation: The addition to ice is a highly exothermic process and must be done cautiously. The pH adjustment is essential to precipitate the free amine product.

-

-

Isolation of Crude Product: Filter the resulting precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from 50% ethanol to obtain the purified 2-amino-4-chloro-6-methylpyrimidine as a crystalline solid. Dry the product to a constant weight.

-

Authoritative Grounding: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product of high purity suitable for subsequent synthetic steps.

-

Applications in Drug Discovery and Development

The true value of 2-amino-4-chloro-6-methylpyrimidine lies in its role as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its application spans several therapeutic areas, most notably in oncology and virology.

Anticancer Agents: Targeting Key Signaling Pathways

The pyrimidine core is a well-established pharmacophore in the design of anticancer agents. Derivatives of 2-amino-4-chloro-6-methylpyrimidine have been investigated as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[7]

-

Kinase Inhibitors: Many pyrimidine-based compounds function as ATP-competitive inhibitors of kinases. The pyrimidine scaffold can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase and block its activity.[8] This inhibition can disrupt downstream signaling pathways that are often hyperactivated in cancer cells, leading to a reduction in tumor growth and proliferation.[7]

Diagram 2: Generalized Kinase Inhibition Pathway

Caption: Mechanism of action of pyrimidine-based kinase inhibitors in cancer therapy.

-

Dihydrofolate Reductase (DHFR) Inhibitors: Some pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids.[9][10] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell death, particularly in rapidly dividing cancer cells.[10]

Antiviral Agents: Building Blocks for Nucleoside Analogues

2-Amino-4-chloro-6-methylpyrimidine and its close analogs are valuable precursors in the synthesis of nucleoside and non-nucleoside antiviral agents. The pyrimidine ring can be incorporated into structures that mimic natural nucleosides, thereby interfering with viral replication processes. These synthetic analogues can be designed to inhibit viral polymerases or other enzymes essential for the viral life cycle.

Conclusion

2-Amino-4-chloro-6-methylpyrimidine is a high-value intermediate with a proven track record in both academic research and industrial applications. Its versatile reactivity, coupled with its role as a key building block for a multitude of biologically active compounds, ensures its continued importance in the pursuit of novel therapeutics and advanced agrochemicals. The protocols and data presented in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved January 21, 2026, from [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. [Link]

-

Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. (2014). Journal of Medicinal Chemistry. [Link]

- Hsu, L.-Y., et al. (1994). Synthesis of C-6 Pyrimidine Acyclic Nucleoside Analogs as Potential Antiviral Agents. Nucleosides and Nucleotides.

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2012). Bioorganic & Medicinal Chemistry. [Link]

-

Dihydrofolate reductase inhibitors. (2023). ResearchGate. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. [Link]

-

Slideshare. (n.d.). dihydrofolate reductase inhibitor. [Link]

-

Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). Molecules. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). Molecules. [Link]

-

Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate. [Link]

-

2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (2022). RSC Publishing. [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. (2020). Molecules. [Link]

-

Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. [Link]

-

KEGG. (n.d.). KEGG PATHWAY Database. [Link]

-

Synthesis and biological evaluation of novel flexible nucleoside analogues that inhibit flavivirus replication in vitro. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]

-

The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023). Antioxidants. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2021). RSC Medicinal Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

- 1. mzCloud – 2 Amino 4 chloro 6 methylpyrimidine [mzcloud.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-chloro-6-methylpyrimidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Amino-4-chloro-6-methylpyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Mechanism of Action of 1-chloro-4-isothiocyanato-2-methylbenzene

Executive Summary

1-chloro-4-isothiocyanato-2-methylbenzene is an aromatic isothiocyanate whose specific biological activities are not extensively documented. However, by leveraging the well-established mechanistic data of related aryl isothiocyanates (ITCs), this guide posits a multi-faceted mechanism of action centered on the electrophilic nature of its isothiocyanate moiety. We hypothesize three primary, interconnected pathways through which this compound likely exerts its cellular effects: (1) activation of the Keap1-Nrf2 antioxidant response pathway via covalent modification of Keap1 cysteine sensors; (2) induction of apoptosis and cell cycle arrest through disruption of microtubule polymerization; and (3) modulation of pro-apoptotic and inflammatory signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides the theoretical framework for these mechanisms, detailed protocols for their experimental validation, and visual diagrams to illustrate the complex signaling networks involved.

Introduction: Chemical Rationale for Bioactivity

This compound belongs to the isothiocyanate class of compounds, which are recognized for a wide range of biological activities, including chemopreventive and anti-inflammatory effects.[1] The bioactivity of ITCs stems from the potent electrophilicity of the isothiocyanate group (-N=C=S).[2] The central carbon atom of this group is highly susceptible to nucleophilic attack, particularly from the thiol groups (-SH) of cysteine residues within cellular proteins.[2] This interaction results in the formation of a stable, covalent dithiocarbamate adduct, which can profoundly alter the target protein's structure and function.

The specific structure of this compound, featuring a chlorine atom and a methyl group on the benzene ring, modulates the reactivity of the isothiocyanate group. These substituents influence the compound's lipophilicity, steric profile, and the electronic distribution within the aromatic ring, thereby determining its specific protein targets and downstream cellular consequences. This guide will explore the most probable molecular events triggered by this covalent modification.

Postulated Mechanism I: Activation of the Keap1-Nrf2 Antioxidant Response Pathway

A primary and well-documented mechanism for many ITCs is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of cellular antioxidant and detoxification responses.[3]

Mechanistic Overview

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[4] Keap1 is a cysteine-rich protein that acts as a cellular sensor for electrophilic and oxidative stress.[5] We propose that this compound, acting as an electrophile, covalently modifies key cysteine residues on Keap1.[4] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and halting Nrf2 degradation.[6] Consequently, newly synthesized Nrf2 is stabilized and translocates to the nucleus.[7]

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[8] Key Nrf2 target genes include those encoding for Phase II detoxification enzymes and antioxidant proteins like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1).[8]

Visualization: Keap1-Nrf2 Pathway Activation

Caption: Proposed activation of the Nrf2 pathway by this compound.

Experimental Validation Workflow

Objective: To confirm the activation of the Keap1-Nrf2 pathway.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., human hepatocytes, bronchial epithelial cells) and treat with varying concentrations of this compound for different time points.

-

Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.[9]

-

Western Blot Analysis:

-

Procedure: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe membranes with primary antibodies against Nrf2 and Keap1. Use Lamin B1 and GAPDH as nuclear and cytoplasmic loading controls, respectively.[10][11]

-

Expected Outcome: A time- and dose-dependent increase in Nrf2 protein levels in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction, indicating translocation.[12] Keap1 levels should remain relatively unchanged.[12]

-

-

Quantitative Real-Time PCR (qPCR):

-

Procedure: Isolate total RNA from treated cells, synthesize cDNA, and perform qPCR using primers for Nrf2 target genes such as NQO1 and HMOX1.[13][14] Use a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[15]

-

Expected Outcome: A significant upregulation in the mRNA expression of NQO1 and HO-1 in treated cells compared to vehicle controls.[8]

-

Postulated Mechanism II: Disruption of Microtubule Dynamics

Several aryl ITCs have been identified as tubulin polymerization inhibitors.[2][16] This interaction disrupts the microtubule network, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[17]

Mechanistic Overview

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for several cellular processes, most notably the formation of the mitotic spindle during cell division. We hypothesize that this compound can covalently bind to reactive cysteine residues on tubulin monomers.[17] This binding may sterically hinder the proper conformational changes required for tubulin polymerization, thereby suppressing microtubule growth and dynamics.[17][18] The resulting disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a block in the G2/M phase of the cell cycle and, if the damage is irreparable, the induction of apoptosis.[19]

Visualization: Microtubule Disruption Workflow

Caption: Experimental workflow to test for tubulin polymerization inhibition.

Experimental Validation Workflow

Objective: To determine if the compound inhibits tubulin polymerization and disrupts cellular microtubules.

-

In Vitro Tubulin Polymerization Assay:

-

Procedure: Use a commercially available kit containing purified tubulin. In a microplate format, incubate tubulin with a GTP-containing buffer and different concentrations of this compound. Monitor the increase in absorbance at 340 nm over time, which is proportional to tubulin polymerization. Include a known inhibitor (e.g., vinblastine) as a positive control.[17]

-

Expected Outcome: A dose-dependent inhibition of the rate and extent of tubulin polymerization compared to the vehicle control.[17]

-

-

Immunofluorescence Microscopy:

-

Procedure: Treat cells (e.g., A549 lung cancer cells) with the compound for a relevant period (e.g., 24 hours). Fix the cells, permeabilize them, and stain with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Co-stain with DAPI to visualize the nuclei.

-

Expected Outcome: In control cells, a well-defined, filamentous microtubule network should be visible. In treated cells, expect to see a diffuse, disorganized tubulin staining and condensed, fragmented nuclei, indicative of microtubule disruption and apoptosis.

-

Postulated Mechanism III: Induction of Apoptosis via MAPK Signaling

The cellular stress induced by electrophilic ITCs often converges on the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which play a crucial role in regulating cell survival and apoptosis.[20][21]

Mechanistic Overview

Aromatic ITCs can lead to an increase in intracellular Reactive Oxygen Species (ROS) and/or directly modify stress-sensing proteins, leading to the activation of stress-activated protein kinases (SAPKs) like c-Jun N-terminal kinase (JNK) and p38 MAPK.[20][22] Sustained activation of the JNK and p38 pathways is strongly pro-apoptotic.[23] These kinases can phosphorylate and activate pro-apoptotic members of the Bcl-2 family (e.g., Bax, Bak) and/or inactivate anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[22] This shifts the balance towards mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.[24] Cytosolic cytochrome c then triggers the activation of a caspase cascade (initiator caspase-9 and effector caspase-3), culminating in the execution phase of apoptosis, characterized by DNA fragmentation and cell death.[22][24]

Visualization: MAPK-Mediated Apoptosis Pathway

Sources

- 1. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulforaphane as a Multi-Scale Mechano-Modulator in Cancer: An Integrative Perspective [mdpi.com]

- 3. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of the multiple sensor mechanism of the Keap1-Nrf2 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Gene expression evaluation of antioxidant enzymes in patients with hepatocellular carcinoma: RT-qPCR and bioinformatic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Covalent and Modulable Inhibitor of the Tubulin‐Microtubule System: Insights Into the Mechanism of Cacalol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenethyl isothiocyanate induces cell cycle arrest and reduction of α- and β- tubulin isotypes in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. redalyc.org [redalyc.org]

- 21. mdpi.com [mdpi.com]

- 22. As2S2 Mediates the ROS/P38 MAPK Signaling Pathway to Induce Apoptosis and S-Phase Arrest in Myelodysplastic Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The MAPK pathway signals telomerase modulation in response to isothiocyanate-induced DNA damage of human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scielo.org.co [scielo.org.co]

An In-depth Technical Guide to the Anticipated Biological Activity of 1-Chloro-4-isothiocyanato-2-methylbenzene

Foreword: Charting Unexplored Territory in Isothiocyanate Research

The isothiocyanate (-N=C=S) functional group is a hallmark of a class of compounds renowned for their potent and varied biological activities, including anticarcinogenic, antimicrobial, and anti-inflammatory properties.[1][2] These organosulfur compounds are most famously derived from the hydrolysis of glucosinolates found in cruciferous vegetables.[2] While extensive research has illuminated the therapeutic potential of well-known isothiocyanates (ITCs) such as sulforaphane and phenethyl isothiocyanate (PEITC), a vast number of synthetic and less-studied analogues remain enigmatic.[3][4]

This guide focuses on one such molecule: 1-chloro-4-isothiocyanato-2-methylbenzene (CAS No. 19241-36-2). Despite its availability from chemical suppliers, there is a notable absence of published research detailing its specific biological effects. This document, therefore, serves as a prospective analysis—a technical guide for the researcher poised to investigate this compound. By synthesizing the wealth of knowledge on structurally related ITCs, we will construct a predictive framework for its biological activity and provide detailed, field-proven methodologies for its empirical validation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical experimental designs necessary to pioneer the investigation of this promising, yet uncharted, chemical entity.

I. Synthesis and Physicochemical Profile

A robust understanding of a compound's synthesis and chemical nature is fundamental to any biological investigation. The synthesis of aromatic isothiocyanates like this compound is well-established, typically proceeding from the corresponding primary amine.

A. General Synthetic Route

The most common and efficient methods for synthesizing aryl isothiocyanates involve the conversion of a primary amine (in this case, 4-chloro-2-methylaniline) into the isothiocyanate via a dithiocarbamate intermediate or using thiocarbonyl transfer reagents.[1] A reliable two-step, one-pot procedure is often employed, which avoids the use of highly toxic reagents like thiophosgene.[5]

Conceptual Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

B. Physicochemical Properties

The structural features of this compound—a benzene ring substituted with a chloro group, a methyl group, and the isothiocyanate moiety—are expected to govern its reactivity and bioavailability.

| Property | Value | Source |

| CAS Number | 19241-36-2 | ECHEMI |

| Molecular Formula | C₈H₆ClNS | ECHEMI |

| Molecular Weight | 183.66 g/mol | ECHEMI |

| Appearance | Yellow Liquid | ECHEMI |

| Boiling Point | 123 °C at 8 Torr | ECHEMI |

| Density | 1.248 g/mL at 25 °C | ECHEMI |

| XLogP3 | 4.3 | ECHEMI |

| GHS Classification | H314: Causes severe skin burns and eye damage | ECHEMI |

Note: The high XLogP3 value suggests significant lipophilicity, which may facilitate passage through cellular membranes but could also indicate potential issues with aqueous solubility. The compound is classified as a hazardous substance, causing severe skin and eye damage, and necessitates careful handling in a laboratory setting.[6]

II. Predicted Biological Activity and Mechanistic Landscape

Based on extensive literature on aromatic and halogenated ITCs, we can formulate robust hypotheses regarding the biological activities of this compound. The electrophilic carbon atom of the -N=C=S group is a key driver of its biological activity, readily reacting with nucleophilic moieties such as the thiol groups of cysteine residues in proteins.

A. Anticancer Potential

The most widely documented activity of ITCs is their ability to inhibit cancer cell proliferation and induce apoptosis.[3][7] This is often achieved through a multi-pronged attack on cancer cell signaling and survival pathways.

1. Induction of Apoptosis and Cell Cycle Arrest: ITCs are known to trigger programmed cell death (apoptosis) in cancer cells.[7] This is frequently mediated by the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential and leads to the activation of the caspase cascade.[7] Furthermore, ITCs can arrest the cell cycle, preventing cancer cells from dividing and proliferating.

2. Modulation of Key Signaling Pathways:

-

NF-κB Pathway: The transcription factor NF-κB is often constitutively active in cancer cells, promoting inflammation and cell survival. Many ITCs inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.

-

MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways are crucial for cell proliferation and survival. ITCs have been shown to modulate MAPK signaling, often leading to the activation of pro-apoptotic members of this family.[8]

-

Nrf2 Pathway: While activation of the Nrf2 antioxidant response pathway is a key mechanism for the chemopreventive effects of some ITCs, in established cancer cells, its inhibition can lead to increased oxidative stress and cell death. The effect of a novel ITC on this pathway requires empirical determination.

Caption: Predicted anticancer signaling pathways modulated by the ITC.

B. Antimicrobial Activity

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[9][10] Benzyl-isothiocyanate, for example, is highly effective against methicillin-resistant Staphylococcus aureus (MRSA), with a primarily bactericidal mode of action.[9][10] The lipophilicity and electrophilic nature of ITCs are thought to enable them to disrupt bacterial cell membranes and interfere with essential enzymatic processes.[9] The halogen (chloro) and methyl substitutions on the benzene ring of this compound may enhance its lipophilicity, potentially improving its antimicrobial efficacy.

C. Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer. ITCs are known to exert potent anti-inflammatory effects, primarily through the inhibition of the pro-inflammatory NF-κB signaling pathway. This leads to a reduction in the production of inflammatory mediators such as TNF-α, interleukins (e.g., IL-6), and cyclooxygenase-2 (COX-2).

III. Proposed Experimental Workflows for Biological Characterization

To move from prediction to empirical evidence, a structured experimental approach is required. The following protocols are designed to provide a comprehensive initial assessment of the biological activities of this compound.

A. Workflow for In Vitro Anticancer Activity Assessment

This workflow outlines the sequential steps to determine the cytotoxic and apoptosis-inducing effects of the compound on cancer cell lines.

Caption: Experimental workflow for assessing in vitro anticancer activity.

Protocol 1: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) and non-malignant control cells (e.g., HaCaT) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the treatment media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with the ITC at its IC₅₀ and ½ IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential for proper compensation and gating.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

B. Protocol for Antimicrobial Susceptibility Testing

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

-

Bacterial/Fungal Preparation: Grow microbial strains (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the ITC in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth), a negative control (broth only), and a vehicle control (microbe + broth + DMSO).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A viability indicator like resazurin can be added to aid visualization.

IV. Conclusion and Future Directions

While direct biological data for this compound is currently unavailable, its chemical structure strongly suggests a profile consistent with other well-characterized isothiocyanates. It is poised as a candidate with significant potential for anticancer, antimicrobial, and anti-inflammatory activities. The chloro and methyl substitutions on the aromatic ring may fine-tune its lipophilicity, cell permeability, and reactivity, potentially leading to a unique efficacy and safety profile.

The experimental workflows detailed in this guide provide a clear and robust path for the initial characterization of this compound. The causality behind these experimental choices is rooted in establishing a foundational understanding of its dose-dependent cytotoxicity, its primary mode of cell death induction, and its potential as an antimicrobial agent. Successful execution of these protocols will generate the critical preliminary data needed to justify more advanced preclinical studies, including in vivo animal models and detailed mechanistic investigations into its specific molecular targets. The exploration of this compound represents an exciting opportunity to expand the therapeutic landscape of isothiocyanates.

References

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. Available at: [Link]

-

Preparation of 4-chlorophenyl isothiocyanate in different solvents. ResearchGate. Available at: [Link]

-

Cytotoxic and Antioxidant Activity of 4-methylthio-3-butenyl Isothiocyanate From Raphanus Sativus L. (Kaiware Daikon) Sprouts. PubMed. Available at: [Link]

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. National Institutes of Health. Available at: [Link]

-

Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. Available at: [Link]

-

Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. MDPI. Available at: [Link]

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. Available at: [Link]

-

Recent advancement in the synthesis of isothiocyanates. Royal Society of Chemistry. Available at: [Link]

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. Available at: [Link]

-

Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. National Institutes of Health. Available at: [Link]

-

Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. National Institutes of Health. Available at: [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Institutes of Health. Available at: [Link]

-

Are isothiocyanates potential anti-cancer drugs?. National Institutes of Health. Available at: [Link]

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. Available at: [Link]

-

Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates. ResearchGate. Available at: [Link]

-

Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. National Institutes of Health. Available at: [Link]

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. National Institutes of Health. Available at: [Link]

-

Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

-

4-Chlorophenyl isothiocyanate. National Institutes of Health. Available at: [Link]

Sources

- 1. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Rising Profile of Chlorinated Isothiocyanates: A Technical Guide for Drug Discovery

Introduction: In the landscape of covalent drug discovery and chemical biology, the isothiocyanate (ITC) functional group (–N=C=S) has garnered significant attention for its potent and diverse biological activities.[1][2] Naturally occurring ITCs, primarily derived from the hydrolysis of glucosinolates in cruciferous vegetables, have well-documented anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This guide delves into a synthetically accessible and increasingly important subclass: chlorinated isothiocyanates. The introduction of chlorine atoms onto the molecular scaffold can profoundly influence the compound's physicochemical properties, reactivity, and biological profile, offering a compelling avenue for the development of novel therapeutics and chemical probes.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, biological mechanisms, and applications of chlorinated isothiocyanates. We will explore the causality behind experimental choices and provide a framework for harnessing the unique potential of this compound class.

Synthesis and Characterization of Chlorinated Isothiocyanates

The synthesis of chlorinated isothiocyanates, particularly aryl derivatives, is most commonly achieved from the corresponding chlorinated anilines. The choice of synthetic route is often dictated by the stability of the starting materials and the desired scale of the reaction.

Core Synthetic Methodologies

Several reliable methods exist for the conversion of primary amines to isothiocyanates, with many adaptable for chlorinated precursors.[2][5]

Method 1: Dithiocarbamate Salt Formation and Decomposition

This is a widely used and versatile two-step approach.[5] The primary amine is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurization agent to yield the isothiocyanate.

-

Rationale: This method avoids the use of highly toxic thiophosgene. The in situ generation of the dithiocarbamate salt allows for a one-pot procedure in many cases.[4] For electron-deficient anilines, such as chloroanilines, a two-step approach often provides higher yields by allowing for the isolation of the intermediate dithiocarbamate salt.[6]

Experimental Protocol: Synthesis of 4-Chlorophenyl Isothiocyanate [7]

-

Dithiocarbamate Salt Formation:

-

Dissolve 4-chloroaniline in a suitable aqueous or alcoholic solvent.

-

Add a stoichiometric amount of carbon disulfide and a base (e.g., ammonia or triethylamine) while stirring vigorously at a controlled temperature (e.g., 30-35°C).

-

Continue stirring for 1-2 hours to allow for the precipitation of the ammonium 4-chlorophenyldithiocarbamate salt.

-

Isolate the salt by filtration and wash with a non-polar solvent.

-

-

Desulfurization:

-

The dithiocarbamate salt is then treated with a desulfurizing agent. While various reagents can be used, such as lead nitrate or tosyl chloride, a common method involves the use of reagents like ethyl chloroformate or hydrogen peroxide for a greener approach.[5]

-

For example, treatment with lead nitrate in an aqueous solution facilitates the decomposition to the isothiocyanate.[7]

-

The product, 4-chlorophenyl isothiocyanate, can then be extracted with an organic solvent (e.g., petroleum ether) and purified by distillation or chromatography.

-

Method 2: Reaction with Phenyl Chlorothionoformate

A facile and efficient method involves the reaction of amines with phenyl chlorothionoformate.[6] This approach is particularly effective for a broad range of amines, including halogenated and nitro-substituted aryl amines, often yielding excellent results where other methods may falter.[6]

-

Rationale: This method is advantageous for preparing electron-deficient aryl isothiocyanates. A two-step process, involving the synthesis and subsequent deprotection of an intermediate thiocarbamate, can overcome the limitations of a one-pot approach for these substrates, leading to yields of up to 99%.[6]

Spectroscopic Characterization

The structural elucidation of chlorinated isothiocyanates relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons of chlorinated phenyl isothiocyanates typically appear in the range of 7.0-7.5 ppm, with splitting patterns and coupling constants consistent with the substitution pattern on the aromatic ring.[8]

-

¹³C NMR: The carbon of the isothiocyanate group (–N=C=S) is a key diagnostic signal, though it can be broad and sometimes difficult to detect due to quadrupolar relaxation and chemical shift anisotropy.[9] Its chemical shift is typically found in the range of 130-140 ppm.[10][11] The presence of chlorine atoms influences the chemical shifts of the aromatic carbons, with the carbon directly attached to the chlorine showing a characteristic shift.[12]

| Compound | NCS Carbon (ppm) | Aromatic Carbons (ppm) |

| 4-Chlorophenyl ITC | ~133 | Signals consistent with a 1,4-disubstituted benzene ring.[10] |

| 3-Chlorophenyl ITC | ~134 | Signals consistent with a 1,3-disubstituted benzene ring.[11] |

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of aryl isothiocyanates typically shows a prominent molecular ion peak due to the stability of the aromatic system.[13]

-

Fragmentation Patterns: A characteristic fragmentation involves the cleavage of the C-N bond, leading to the formation of a C₆H₄Cl⁺ fragment (m/e 111 for the ³⁵Cl isotope) and the loss of the NCS group.[13] The NCS fragment itself is generally not observed as a major ion.[13] The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key feature in the mass spectrum, with characteristic M+ and M+2 peaks.

Chemical Reactivity and Biological Implications

The biological activity of isothiocyanates is intrinsically linked to the electrophilic nature of the central carbon atom in the –N=C=S group. This carbon is susceptible to nucleophilic attack by electron-rich moieties in biological macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH).[14]

The Influence of Chlorination on Reactivity

The presence of a chlorine atom on an aromatic ring exerts a significant electronic effect. Chlorine is an electronegative atom that withdraws electron density from the ring through the inductive effect, while donating electron density through resonance. Overall, chlorine is considered a deactivating, ortho-, para-directing group in electrophilic aromatic substitution. In the context of chlorinated aryl isothiocyanates, the electron-withdrawing nature of chlorine is expected to increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles.

Reaction with Biological Nucleophiles

The primary mechanism of action for isothiocyanates involves the covalent modification of cellular proteins and peptides.

-

Reaction with Thiols: The reaction with sulfhydryl groups (e.g., from cysteine residues or glutathione) forms dithiocarbamate adducts. This reaction is generally rapid and is considered a key event in the biological activity of ITCs.[15] Depletion of cellular glutathione can lead to an increase in reactive oxygen species (ROS), triggering downstream signaling pathways related to apoptosis and cell cycle arrest.[3]

-

Reaction with Amines: Isothiocyanates can also react with amino groups (e.g., from lysine residues) to form thiourea derivatives. While this reaction is generally slower than the reaction with thiols, it can also contribute to the alteration of protein function.[16]

The pH of the cellular environment can influence the selectivity of the reaction, with thiols being the preferred target at physiological pH.[16]

Biological Activities and Therapeutic Potential